molecular formula C10H6BrF3N2O2 B13090163 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-3-ol

4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-3-ol

Katalognummer: B13090163
Molekulargewicht: 323.07 g/mol
InChI-Schlüssel: SWYBHJDPBHUJIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-3-ol is a chemical compound with the molecular formula C11H7BrF3NO It is a derivative of naphthyridine, a heterocyclic aromatic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-3-ol typically involves the bromination of 6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-3-ol. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions. The process is designed to be efficient and cost-effective, with considerations for safety and environmental impact. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline
  • 4-Bromo-2-methyl-6-trifluoromethoxyquinoline

Uniqueness

4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-3-ol is unique due to its specific substitution pattern and the presence of both bromine and trifluoromethyl groups

Eigenschaften

Molekularformel

C10H6BrF3N2O2

Molekulargewicht

323.07 g/mol

IUPAC-Name

4-bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-3-ol

InChI

InChI=1S/C10H6BrF3N2O2/c1-18-5-3-2-4-7(16-5)6(11)8(17)9(15-4)10(12,13)14/h2-3,17H,1H3

InChI-Schlüssel

SWYBHJDPBHUJIT-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC2=C(C=C1)N=C(C(=C2Br)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.